Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is an organic compound with the chemical formula CHNO. This compound features a piperazine ring substituted with an ethyl group and an amino group on the para position of the phenyl ring. It is classified as a piperazine derivative, which are often studied for their pharmacological properties and potential therapeutic applications.
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem and Sigma-Aldrich. In terms of classification, it falls under the category of piperazine derivatives, which are known for their diverse biological activities, including anti-anxiety, anti-depressant, and anti-cancer properties .
The synthesis of ethyl 4-(4-aminophenyl)piperazine-1-carboxylate can be achieved through several methods, including traditional heating and microwave-assisted techniques. A common approach involves the reaction of piperazine with appropriate aromatic amines and carboxylic acid derivatives under controlled conditions.
The molecular structure of ethyl 4-(4-aminophenyl)piperazine-1-carboxylate consists of:
Key structural data include:
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate can participate in various chemical reactions, including:
These reactions are typically characterized by monitoring changes using Thin Layer Chromatography (TLC) and confirming product formation through spectroscopic methods such as NMR and IR.
The mechanism of action for ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is largely dependent on its biological targets. As a piperazine derivative, it may interact with neurotransmitter receptors in the central nervous system, potentially influencing pathways related to anxiety and depression.
Research indicates that compounds with similar structures exhibit activity at serotonin receptors, which are crucial for mood regulation. Specific binding affinities and efficacy would need to be determined through pharmacological studies .
Relevant data from spectroscopic analyses confirm these properties, providing insight into potential applications .
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate has potential applications in:
Piperazine derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that occupy a privileged position in modern medicinal chemistry. These compounds serve as essential scaffolds in drug discovery due to their favorable physicochemical properties and versatile biological activities. Among these derivatives, Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 16154-70-4) represents a strategically designed molecule that combines multiple pharmacophoric elements within a single chemical architecture. This compound exemplifies how rational molecular design integrates complementary functional groups to enhance drug-receptor interactions and optimize pharmacokinetic profiles for therapeutic applications [2] [5] [8].
Piperazine derivatives exhibit remarkable structural diversity based on their N-substituents and ring modifications. The core piperazine structure consists of a six-membered heterocycle containing two nitrogen atoms at opposite positions, creating distinct electronic environments for functionalization. Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate belongs to the subclass of N1-carboxylated piperazines where one nitrogen is modified with an ethyl carboxylate group while the other nitrogen connects to a 4-aminophenyl substituent. This specific arrangement creates a molecular asymmetry that influences both the compound's conformation and biological interactions [1] [3].
Table 1: Structural Classification of Piperazine Carboxylate Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | 16154-70-4 | C₁₃H₁₉N₃O₂ | 249.31 g/mol | Ethyl ester at N1, para-aminophenyl at N4 |
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 | C₁₅H₂₃N₃O₂ | 277.37 g/mol | tert-Butyl ester at N1, para-aminophenyl at N4 |
4-(2-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170017-74-0 | C₁₅H₂₃N₃O₂ | 277.37 g/mol | tert-Butyl ester at N1, ortho-aminophenyl at N4 |
Comparative analysis reveals that electronic distribution varies significantly between derivatives based on the positioning of the amine group on the phenyl ring (para vs. ortho) and the nature of the carboxylate moiety (ethyl vs. tert-butyl ester). The para-aminophenyl configuration in Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate creates a linear molecular architecture that facilitates optimal interaction with planar binding sites in biological targets, while the smaller ethyl ester group (compared to tert-butyl derivatives) reduces steric hindrance and potentially enhances membrane permeability [1] [3] [8].
The ethyl carboxylate group in Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate serves multiple strategic functions in molecular design. First, it introduces a moderate lipophilic character (logP ≈ 1.8-2.2) that balances aqueous solubility and membrane permeability, addressing a critical challenge in central nervous system drug development. Second, the ester functionality provides a biodegradable handle that can be metabolically cleaved in vivo to reveal potential active metabolites, serving as a prodrug strategy. Third, the carbonyl oxygen acts as a hydrogen bond acceptor, facilitating interactions with serine residues in enzymatic binding pockets or backbone amides in receptor sites [5] [6] [8].
Compared to the tert-butyl carboxylate derivatives (e.g., CAS 170911-92-9), the ethyl ester in Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate offers distinct advantages including enhanced metabolic lability for prodrug activation, reduced steric bulk for improved target access, and lower molecular weight that may improve bioavailability. The hydrolysis kinetics of the ethyl ester group can be precisely modulated through structural modifications elsewhere in the molecule, allowing medicinal chemists to fine-tune the compound's metabolic stability and duration of action [1] [3] [8].
Table 2: Physicochemical Properties of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Weight | 249.31 g/mol | Below 300 Da, favorable for oral bioavailability |
Molecular Formula | C₁₃H₁₉N₃O₂ | Balanced carbon-nitrogen ratio for solubility |
Hydrogen Bond Donors | 1 (amino group) | Enables strong directional interactions |
Hydrogen Bond Acceptors | 4 (carbonyl oxygen, two piperazine nitrogens, ester oxygen) | Facilitates binding to diverse targets |
Calculated logP | ~2.0 | Optimal balance between hydrophilicity and lipophilicity |
Aqueous Solubility | Moderate (experimental data pending) | Sufficient for formulation development |
The 4-aminophenyl moiety in Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate represents a critical pharmacophoric element that enables targeted interactions with biological receptors. This substituent provides a planar aromatic platform that facilitates π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues in binding pockets. More significantly, the para-positioned primary amine serves as a versatile hydrogen bonding element capable of acting as both a hydrogen bond donor (through the protons) and acceptor (through the lone pair electrons), creating multiple interaction possibilities with biological targets [1] [7] [8].
The electronic configuration of the 4-aminophenyl group significantly influences the compound's binding affinity for various receptor classes. The electron-donating amino group (+R effect) activates the phenyl ring toward electrophilic interactions, making it particularly effective in targeting receptors with electron-deficient binding pockets. This molecular feature explains the prevalence of similar structural motifs in neurologically active compounds and anticancer agents where the aminophenyl group engages in charge-transfer interactions or hydrogen bonding networks within target proteins. Research demonstrates that this moiety is especially effective in targeting dopamine and serotonin receptors, epidermal growth factor receptor (EGFR) tyrosine kinases, and estrogen receptors, positioning Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate as a versatile precursor in central nervous system drug development and oncology applications [7] [8].
The conformational flexibility imparted by the piperazine spacer between the aminophenyl group and the carboxylate ester creates an optimal spatial arrangement for bivalent interactions with allosteric sites. This molecular architecture enables simultaneous engagement with both the primary binding pocket (through the aminophenyl group) and adjacent secondary interaction domains (through the carboxylate functionality), potentially leading to enhanced selectivity and reduced off-target effects compared to simpler mono-functionalized piperazines [4] [7].
Table 3: Receptor Targeting Capabilities Enabled by the 4-Aminophenyl Substituent
Receptor Class | Interaction Mechanism | Therapeutic Applications |
---|---|---|
GPCRs (Serotonin/Dopamine) | Hydrogen bonding with aspartate residues, π-cation interactions with lysine/arginine | Neurological disorders, antipsychotics, antidepressants |
Tyrosine Kinases (EGFR) | Hydrogen bonding with hinge region residues, hydrophobic pocket occupancy | Anticancer agents, targeted therapies |
Estrogen Receptors | Hydrophobic interactions with leucine residues, hydrogen bonding with histidine | Hormone-responsive cancers |
Drug Transporters | Cation-π interactions with phenylalanine residues | Nanocarrier functionalization for targeted delivery |
The integration of the 4-aminophenyl group with the piperazine-carboxylate core creates a multifunctional pharmacophore with demonstrated applications across several therapeutic areas. Recent studies have utilized this structural motif in the development of novel anticancer agents, where derivatives have shown potent activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, with compound 9a exhibiting IC₅₀ values of 10.6 μM and 23.1 μM, respectively. Molecular docking studies confirm strong binding affinities toward EGFR tyrosine kinase (docking scores ≈11.25 kcal/mol) and estrogen receptors (≈10.41 kcal/mol), validating the rational design approach leveraging this molecular scaffold [7].
Additionally, the primary amine functionality provides an ideal conjugation site for attaching targeting vectors in nanocarrier systems. Piperazine-functionalized SBA-15 nanorods modified with carboxylic acid derivatives demonstrate enhanced drug loading capabilities (up to 36 wt%) and controlled release profiles when decorated with structurally similar compounds. This application highlights the dual role of the 4-aminophenyl substituent in both small molecule therapeutics and advanced drug delivery platforms, significantly expanding the utility of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate beyond its immediate pharmacological activity [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7